molecular formula C24H26N4O3 B2567725 N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1396816-13-9

N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2567725
CAS No.: 1396816-13-9
M. Wt: 418.497
InChI Key: VPHWKPKVEAGOTG-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl group at the 1-position and a [1,1'-biphenyl]-2-yl moiety at the 4-carboxamide position.

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2-phenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-27-16-20(23(26-27)31-2)24(30)28-14-12-18(13-15-28)22(29)25-21-11-7-6-10-19(21)17-8-4-3-5-9-17/h3-11,16,18H,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHWKPKVEAGOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Antiviral Research (Piperidine-4-Carboxamides)

Key Compounds from (SARS-CoV-2 Antivirals):

  • Compound 4 : 1-(3-Ethoxy-4-hydroxybenzyl)-N-(3′-fluoro-[1,1′-biphenyl]-3-yl)piperidine-4-carboxamide
  • Compound 7 : N-(3′-Chloro-[1,1′-biphenyl]-3-yl)-1-(4-hydroxybenzyl)piperidine-4-carboxamide
Feature Target Compound Compound 4 Compound 7
Biphenyl Position 2-yl 3′-fluoro-3-yl 3′-chloro-3-yl
Piperidine Subst. 3-Methoxy-1-methyl-pyrazole 3-Ethoxy-4-hydroxybenzyl 4-Hydroxybenzyl
Activity (EC₅₀) N/A 0.12 µM (SARS-CoV-2) 0.34 µM (SARS-CoV-2)
Selectivity Index N/A 833 294

Key Observations :

  • Biphenyl substituents (fluoro, chloro) and position (2-yl vs. 3-yl) significantly impact antiviral potency. The 3′-fluoro group in Compound 4 enhances potency (EC₅₀ = 0.12 µM) compared to 3′-chloro (EC₅₀ = 0.34 µM) .
  • The target compound’s 3-methoxy-1-methyl-pyrazole may improve metabolic stability over hydroxybenzyl groups, which are prone to glucuronidation .

Analogs in Pesticide Chemistry (Pyrazole Carboxamides)

Fluxapyroxad ():

  • Structure: 3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide
  • Residue Definition: Includes parent compound and metabolites (e.g., M700F048, a glucopyranosyl conjugate) .
Feature Target Compound Fluxapyroxad
Pyrazole Subst. 3-Methoxy-1-methyl 3-Difluoromethyl-1-methyl
Biphenyl Subst. Unsubstituted 3′,4′,5′-Trifluoro
Metabolic Stability Likely high (methoxy, methyl) Moderate (glucopyranosyl metabolite)

Key Observations :

  • The trifluorobiphenyl in Fluxapyroxad enhances lipophilicity and environmental persistence, whereas the target compound’s unsubstituted biphenyl may reduce bioaccumulation risks.
  • The 3-methoxy group in the target compound could resist oxidative degradation compared to Fluxapyroxad’s difluoromethyl group .

Analogs in Drug Discovery (Piperidine-Based Therapeutics)

MK-0974 (CGRP Antagonist, ):

  • Structure: Contains a (3R,6S)-phenylcaprolactam core and trifluoroethylated amide.
Feature Target Compound MK-0974
Core Structure Piperidine-4-carboxamide Azepane (caprolactam)
Key Substituents Biphenyl-2-yl, pyrazole 2,3-Difluorophenyl, trifluoroethyl
Oral Bioavailability Likely moderate High (optimized via trifluoroethyl)

Key Observations :

  • Piperidine- vs. azepane-based cores influence conformational flexibility and target binding.

Example from :

  • Compound: 4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
  • Synthesis : Amine coupling with 2-methoxyethylamine under Procedure TS4 .

Q & A

Q. What are the recommended synthetic routes for preparing N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of a substituted pyrazole carboxylic acid (e.g., 3-methoxy-1-methylpyrazole-4-carboxylic acid) with piperidine-4-carboxamide derivatives. describes analogous pyrazole-piperidine conjugates synthesized via carbodiimide-mediated coupling .
  • Step 2: Introduction of the biphenyl group via Buchwald-Hartwig amination or Ullmann coupling, as seen in for aryl-piperidine systems .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., using DCM/methanol) are standard methods .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrazole and piperidine moieties (e.g., methoxy group at pyrazole C3) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • HPLC: Ensures purity (>98%) via reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

  • Storage: Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carboxamide or pyrazole carbonyl groups .
  • Stability Tests: Monitor degradation via accelerated thermal analysis (40°C/75% RH for 4 weeks) and UV-Vis spectroscopy for photo-degradation .

Advanced Research Questions

Q. What structural modifications enhance target affinity while reducing off-target effects?

  • Key Modifications ():
    • Piperidine Substituents: Bulky groups (e.g., isopropyl) at the piperidine N-position improve selectivity for T-type Ca2+^{2+} channels over L-type .
    • Pyrazole Methoxy Group: Fluorine substitution at pyrazole C3 increases metabolic stability but may reduce solubility; balancing lipophilicity with LogP <3 is critical .
  • Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, followed by in vitro assays (e.g., radioligand displacement) .

Q. How can in vivo pharmacological efficacy be evaluated for this compound?

  • Hypertension Models (): Administer orally (10–30 mg/kg) to spontaneously hypertensive rats (SHRs). Monitor blood pressure via telemetry and assess reflex tachycardia to differentiate from L-type Ca2+^{2+} blockers .
  • Tumor Xenograft Models (): Dose daily (50 mg/kg) in athymic mice with BT-474 breast cancer xenografts. Measure tumor volume and biomarker phosphorylation (e.g., Akt Ser473) via Western blot .

Q. What computational strategies elucidate interactions with biological targets?

  • Molecular Dynamics (MD): Simulate binding to SARS-CoV-2 papain-like protease (PLpro) using AMBER or GROMACS. Key interactions include hydrogen bonding with the biphenyl group and hydrophobic contacts with the pyrazole .
  • Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modifications (e.g., methoxy → trifluoromethyl) .

Data Contradictions and Resolution

Q. How to address discrepancies in synthetic yields across studies?

  • Issue: Variable yields (30–70%) in pyrazole-piperidine coupling steps.
  • Resolution (): Optimize reaction solvents (DMF vs. THF) and catalysts (HOBt vs. EDCI). Pre-activate the carboxylic acid with CDI for higher efficiency .

Q. Why do some analogs show reduced potency despite structural similarity?

  • Case Study (): Substituting isopropyl with ethyl at piperidine N-position lowers T-type Ca2+^{2+} channel inhibition by 10-fold.
  • Analysis: Steric hindrance and conformational flexibility of the substituent impact binding pocket access .

Methodological Best Practices

Q. What in vitro assays are recommended for preliminary screening?

  • Kinase Profiling (): Use SelectScreen™ kinase panels to assess off-target effects at 1 µM concentration.
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using human liver microsomes to predict drug-drug interactions .

Q. How to optimize pharmacokinetic properties?

  • Solubility: Use PEG-400/water (1:1) for in vivo dosing .
  • Metabolic Stability: Incubate with hepatocytes (rat/human) for 2 hours; prioritize analogs with >50% remaining parent compound .

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